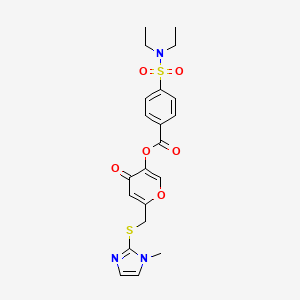
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H23N3O6S2 and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule that integrates a pyran ring, an imidazole moiety, and a sulfamoyl group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O5S, with a molecular weight of approximately 362.44 g/mol . The key structural features include:
- Pyran ring : Known for its diverse biological activities.
- Imidazole moiety : Often associated with antifungal and antibacterial properties.
- Sulfamoyl group : May enhance solubility and bioactivity.
Biological Activities
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
Antibacterial Activity
Studies have shown that derivatives of pyran compounds can possess antibacterial properties. The imidazole component is particularly noted for its interaction with bacterial enzymes, potentially inhibiting their activity.
Antifungal Activity
The presence of the imidazole ring also suggests antifungal capabilities. Compounds with similar structures have demonstrated efficacy against various fungal strains, making this compound a candidate for further exploration in antifungal drug development.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxicity against several cancer cell lines. The mechanism of action could involve the disruption of cellular processes through interaction with specific molecular targets, such as DNA or enzymes involved in cell proliferation.
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The imidazole group may bind to active sites on enzymes, inhibiting their function.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The structural features might allow the compound to integrate into cell membranes, altering their permeability.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |
| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
The unique combination of both imidazole and pyran functionalities in This compound enhances its potential therapeutic applications compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives based on this compound. For instance:
- Synthesis Techniques : Multi-step organic reactions involving methylation agents and thiol compounds have been employed to synthesize derivatives effectively.
- Biological Assays : In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potential for anticancer drug development.
- Antifungal Testing : Compounds derived from this structure have shown significant activity against Candida albicans and Aspergillus niger in preliminary antifungal assays.
特性
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-4-24(5-2)32(27,28)17-8-6-15(7-9-17)20(26)30-19-13-29-16(12-18(19)25)14-31-21-22-10-11-23(21)3/h6-13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOACLQHKPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














